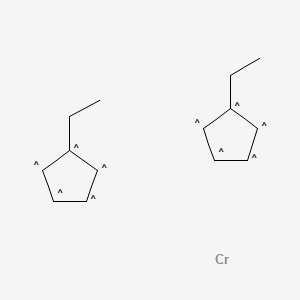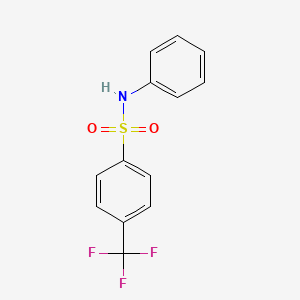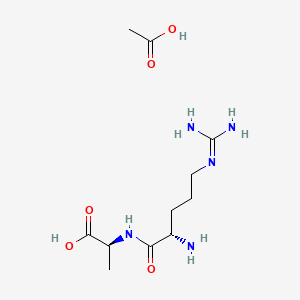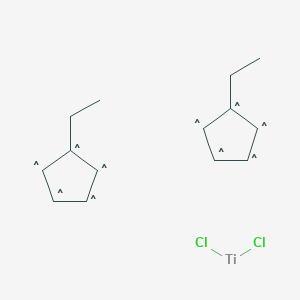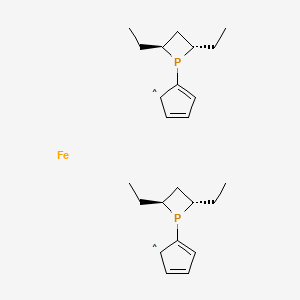
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-AP-2,4-DHP) is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of a range of organic compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
5-AP-2,4-DHP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. In addition, it has been used in the study of the structure-activity relationship of drugs and the development of new drugs.
作用機序
The mechanism of action of 5-AP-2,4-DHP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been suggested that 5-AP-2,4-DHP may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-2,4-DHP have been studied in a variety of organisms, including bacteria, plants, and mammals. In bacteria, the compound has been found to inhibit the growth of certain species, such as E. coli and Salmonella. In plants, it has been found to inhibit the growth of certain species, such as wheat and rice. In mammals, it has been found to inhibit the activity of enzymes, such as COX-2 and 5-LOX, and to regulate gene expression.
実験室実験の利点と制限
The use of 5-AP-2,4-DHP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it has a wide range of applications. In addition, it is relatively easy to synthesize, and it is stable in aqueous solutions. However, there are some limitations to its use. It is not very soluble in organic solvents, and it can be toxic to some organisms.
将来の方向性
There are a number of potential future directions for the use of 5-AP-2,4-DHP in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. In addition, the compound could be used to study the structure-activity relationship of existing drugs, or to develop new methods for the synthesis of organic compounds. Finally, it could be used to study the biochemical and physiological effects of the compound in other organisms, such as plants and invertebrates.
合成法
5-AP-2,4-DHP can be synthesized by a number of different methods. The most common method is a two-step reaction, which involves the reaction of 3-aminophenol with 2,4-dihydroxy-pyrimidine in the presence of an acid catalyst. This reaction results in the formation of 5-AP-2,4-DHP as the main product. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Biginelli reaction.
特性
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIBKXYGYNGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)
